molecular formula C15H7Cl2F6NO B4996499 N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide

Cat. No.: B4996499
M. Wt: 402.1 g/mol
InChI Key: WJCJVSBDNIUDJC-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide is a chemical compound characterized by the presence of trifluoromethyl and dichlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
  • 3,5-bis(trifluoromethyl)phenyl isocyanate
  • N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide is unique due to the combination of trifluoromethyl and dichlorobenzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F6NO/c16-11-3-1-2-10(12(11)17)13(25)24-9-5-7(14(18,19)20)4-8(6-9)15(21,22)23/h1-6H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCJVSBDNIUDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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